2,2,4-Triméthylquinolin-6-one

Vue d'ensemble

Description

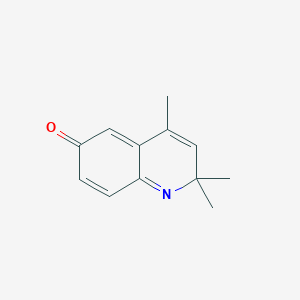

2,2,4-Trimethylquinolin-6-one is a heterocyclic compound with the molecular formula C12H13NO. It is known for its deep yellow to brown solid appearance and is sensitive to light. This compound is used in various fields, including medicinal chemistry, due to its unique chemical properties .

Applications De Recherche Scientifique

2,2,4-Trimethylquinolin-6-one has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: It enhances the efficacy of certain anticancer drugs and reduces their toxicity.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives often interact with various biological targets, including enzymes and receptors .

Mode of Action

2,2,4-Trimethylquinolin-6-one, also known as 2,2,4-Trimethyl-6 (2H)-quinolinone, is converted to the corresponding quinone-imine by interaction with peroxy radicals and also with oxygen and peroxides .

Biochemical Pathways

A related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in rats with rotenone-induced parkinson’s disease

Pharmacokinetics

Quinoline derivatives are known to have diverse pharmacokinetic properties, which can be modified through chemical alterations to improve therapeutic effects .

Result of Action

The related compound hthq has been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes triggered in parkinson’s disease

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylquinolin-6-one can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline structure . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation .

Industrial Production Methods: Industrial production of 2,2,4-Trimethylquinolin-6-one often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is becoming more prevalent to meet green chemistry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,4-Trimethylquinolin-6-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines .

Comparaison Avec Des Composés Similaires

- 2,2,4-Trimethyl-6(2H)-quinolone

- 2,2,4-Trimethyl-2,6-dihydro-6-quinolinone

- 2,2,4-Trimethyl-6-oxo-2,6-dihydroquinoline

Uniqueness: 2,2,4-Trimethylquinolin-6-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties. Its ability to enhance the efficacy of anticancer drugs while reducing toxicity is a notable feature that distinguishes it from other similar compounds.

Activité Biologique

2,2,4-Trimethylquinolin-6-one (TMQ) is a compound of significant interest due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective properties. This article reviews the existing literature on the biological activity of TMQ and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMQ is a quinoline derivative characterized by a methyl group at positions 2, 2, and 4, and a carbonyl group at position 6. Its structure contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

TMQ exhibits notable antioxidant properties. Studies have shown that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) significantly reduce oxidative stress markers in various models:

- Oxidative Stress Reduction : DHQ has been shown to decrease levels of 8-isoprostane and lipid oxidation products in rats subjected to oxidative stress induced by acetaminophen. This reduction correlates with decreased activity of pro-inflammatory cytokines and caspases involved in apoptosis .

Table 1: Effects of DHQ on Oxidative Stress Markers

| Parameter | Control Group | AAP Group | AAP + DHQ Group |

|---|---|---|---|

| 8-Isoprostane Levels (ng/ml) | 10 ± 1.5 | 35 ± 3.0 | 15 ± 2.0 |

| Lipid Peroxidation (MDA μmol/g) | 0.5 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 |

| Caspase-3 Activity (units) | 5 ± 0.5 | 20 ± 2.0 | 10 ± 1.5 |

Neuroprotective Effects

TMQ derivatives are being studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.

- Case Study on Parkinsonism : A study involving the administration of HTHQ demonstrated significant improvements in motor coordination and reductions in neuroinflammation in a rat model of rotenone-induced Parkinsonism. The treatment led to decreased expression of NF-κB and pro-inflammatory cytokines while enhancing levels of tyrosine hydroxylase, an important enzyme in dopamine synthesis .

Table 2: Neuroprotective Effects of HTHQ

| Parameter | Control Group | Rotenone Group | Rotenone + HTHQ Group |

|---|---|---|---|

| Motor Coordination Score | 20 ± 2 | 10 ± 1 | 15 ± 1 |

| NF-κB Expression (relative units) | 1.0 | 3.5 | 1.8 |

| Tyrosine Hydroxylase Levels (pg/ml) | 200 ± 20 | 80 ± 10 | 150 ± 15 |

The biological activity of TMQ is primarily mediated through its antioxidant properties and its ability to modulate inflammatory pathways:

- Nrf2 Pathway Activation : TMQ derivatives activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes and detoxification processes, thereby enhancing cellular defense against oxidative stress .

- Inhibition of NF-κB : By inhibiting the NF-κB signaling pathway, TMQ reduces inflammation and apoptosis in various tissues, including the liver and nervous system .

Safety Profile

While TMQ shows promise as a therapeutic agent, safety assessments are crucial. Ethoxyquin, a related compound, has been evaluated for its toxicity profile in various studies indicating potential risks associated with long-term exposure .

Propriétés

IUPAC Name |

2,2,4-trimethylquinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOWOWQYHLDQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C2C1=CC(=O)C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193693 | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4071-18-5 | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.